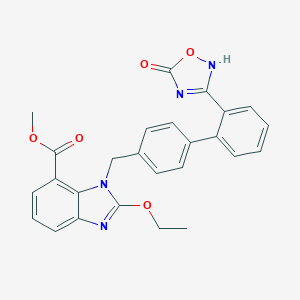

Azilsartan methyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMXVTVLQVGYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570361 | |

| Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147403-52-9 | |

| Record name | Methyl 2-ethoxy-1-[[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Azilsartan medoxomil?

An In-depth Technical Guide on the Mechanism of Action of Azilsartan (B1666440) Medoxomil

Introduction

Azilsartan medoxomil, marketed under the brand name Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1][2] It is the eighth ARB to be approved for clinical use and is distinguished within its class by a superior ability to control 24-hour systolic blood pressure.[3][4] Azilsartan medoxomil functions as a prodrug, which upon oral administration, is rapidly hydrolyzed to its active moiety, azilsartan (also known as TAK-536).[3][5][6] This guide provides a comprehensive technical overview of the molecular mechanism, pharmacodynamics, and key experimental evaluations of azilsartan medoxomil for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary antihypertensive effect of azilsartan is achieved through the selective blockade of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[5][7]

Prodrug Activation

Azilsartan medoxomil is designed as a medoxomil ester prodrug to enhance its oral bioavailability.[3] Following oral ingestion, it undergoes rapid and complete hydrolysis, primarily in the gastrointestinal tract during absorption, to release the active molecule, azilsartan.[5][8][9] This efficient conversion ensures that the prodrug itself is not detected in systemic circulation.[6] The active azilsartan is then absorbed, reaching peak plasma concentrations within 1.5 to 3 hours.[5]

Selective Angiotensin II Type 1 (AT1) Receptor Blockade

The cornerstone of azilsartan's mechanism is its function as a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][10] The RAAS cascade culminates in the production of angiotensin II (Ang II), a potent vasoconstrictor peptide that exerts its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[5][10]

Azilsartan competitively and selectively binds to the AT1 receptor, preventing Ang II from binding and initiating its downstream signaling cascade.[7][11] This blockade effectively counteracts the primary physiological actions of Ang II, namely vasoconstriction and the stimulation of aldosterone (B195564) synthesis and release.[10][12] Azilsartan exhibits an exceptionally high affinity for the AT1 receptor, with over 10,000-fold greater selectivity for the AT1 subtype compared to the AT2 receptor, which is involved in different physiological processes such as vasodilation and tissue repair.[1][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 8. Azilsartan Monograph for Professionals - Drugs.com [drugs.com]

- 9. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 11. Azilsartan - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]

Chemical structure and properties of Azilsartan medoxomil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] Marketed under trade names such as Edarbi®, it is administered as a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of azilsartan medoxomil, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Properties

Azilsartan medoxomil is chemically described as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate.[6] The medoxomil ester group enhances the molecule's lipophilicity, facilitating its absorption.[1] Upon oral administration, this ester is cleaved by esterases to yield the active carboxylic acid form, azilsartan.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of azilsartan medoxomil and its active metabolite, azilsartan, is presented in Table 1.

Table 1: Physicochemical Properties of Azilsartan Medoxomil and Azilsartan

| Property | Azilsartan Medoxomil | Azilsartan |

| Molecular Formula | C₃₀H₂₄N₄O₈[6] | C₂₅H₂₀N₄O₅[1] |

| Molecular Weight | 568.53 g/mol [7] | 456.458 g/mol [1] |

| Appearance | White crystalline powder[8] | - |

| Solubility | Insoluble in water; slightly soluble in acetone (B3395972) and acetonitrile; freely soluble in methanol, dimethylsulfoxide, and dimethylformamide; soluble in acetic acid; very slightly soluble in tetrahydrofuran (B95107) and 1-octanol.[8] | - |

| pKa | - | 6.1[9] |

| Log P | - | 5.7[9] |

Experimental Protocols for Physicochemical Property Determination

Objective: To determine the acid dissociation constant (pKa) of a sparingly soluble compound like azilsartan.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the drug substance in a suitable co-solvent system if necessary due to low aqueous solubility.[10]

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.[10]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]

-

Titration:

-

Take a known volume (e.g., 20 mL) of the drug solution and add the KCl solution.[10]

-

If the substance is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with standardized HCl.[10]

-

Record the pH after each incremental addition of the titrant.

-

Continue the titration until the pH change becomes negligible.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve.[11] For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

-

Objective: To determine the melting range of azilsartan medoxomil.

Methodology:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into a melting point apparatus.[12][13]

-

Heat the sample at a controlled rate.[13] A rapid heating rate can be used for an initial approximate melting point, followed by a slower rate (e.g., 1-2 °C/minute) near the expected melting point for an accurate determination.[15]

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.[12][14]

-

Objective: To determine the thermodynamic solubility of azilsartan medoxomil in various solvents.

Methodology:

-

Sample Preparation:

-

Equilibration:

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

-

Sample Analysis:

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[18]

-

Synthesis and Characterization

The synthesis of azilsartan medoxomil is a multi-step process. A general synthetic pathway is outlined below.

Caption: Generalized synthetic pathway for Azilsartan Medoxomil.

Experimental Protocol for Synthesis (Illustrative)

Objective: To synthesize azilsartan from its nitrile precursor and subsequently esterify it to azilsartan medoxomil. This is a simplified representation of a complex, multi-step synthesis.[8][19]

Step 1: Formation of Amidoxime [19]

-

React methyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (nitrile precursor) with hydroxylamine in a suitable solvent like DMSO.[19]

-

Heat the reaction mixture to facilitate the conversion to the amidoxime.[19]

-

Isolate the product by precipitation in water and subsequent filtration.[19]

Step 2: Cyclization to Azilsartan [19]

-

Treat the amidoxime intermediate with a cyclizing agent such as a dialkyl carbonate or alkyl chloroformate.[19]

-

The resulting intermediate is then hydrolyzed, typically using a base like sodium hydroxide, to yield azilsartan.[19]

-

Acidify the reaction mixture to precipitate azilsartan, which is then filtered and dried.[19]

Step 3: Esterification to Azilsartan Medoxomil [20]

-

React azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one in the presence of a coupling agent (e.g., a carbodiimide) and a base in an appropriate solvent.[20]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, the product is isolated and purified, often by crystallization.[21]

Characterization Techniques

The structure and purity of synthesized azilsartan medoxomil and its intermediates are confirmed using various spectroscopic and chromatographic methods.

Table 2: Spectroscopic and Chromatographic Data for Characterization

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the ethoxy, methyl, and aromatic protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons.[22] |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ester and oxadiazole), C-O, and aromatic C-H bonds.[9] |

| HPLC | Purity assessment and quantification. | A single major peak indicating high purity, with retention time matching a reference standard.[8] |

Mechanism of Action

Azilsartan medoxomil exerts its antihypertensive effect through the selective blockade of the angiotensin II type 1 (AT₁) receptor by its active metabolite, azilsartan.[2][3] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[2][23]

Caption: Mechanism of action of Azilsartan in the RAAS pathway.

By blocking the binding of angiotensin II to the AT₁ receptor, azilsartan inhibits its physiological effects, leading to:

-

Vasodilation: Relaxation of blood vessels, which reduces peripheral vascular resistance and lowers blood pressure.[23]

-

Reduced Aldosterone Secretion: This leads to decreased sodium and water retention by the kidneys, further contributing to blood pressure reduction.[23]

Azilsartan exhibits a high affinity and slow dissociation from the AT₁ receptor, which contributes to its potent and sustained antihypertensive effect.[3] It has a more than 10,000-fold greater affinity for the AT₁ receptor than for the AT₂ receptor.[3]

Experimental Protocol for In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of azilsartan for the AT₁ receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the human AT₁ receptor from a suitable cell line (e.g., CHO or HEK293 cells).

-

-

Radioligand Binding Assay:

-

Incubate the prepared membranes with a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-angiotensin II) in the presence of varying concentrations of azilsartan.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the azilsartan concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting competition curve.

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Pharmacological Properties

Pharmacodynamics

The pharmacodynamic effects of azilsartan medoxomil are mediated by azilsartan.[3][6] It produces a dose-dependent inhibition of the pressor effects of an angiotensin II infusion.[3][6] A single 32 mg dose of azilsartan can inhibit the maximal pressor effect by approximately 90% at peak plasma concentrations and by about 60% at 24 hours.[2][6] As a result of blocking the AT₁ receptor, there is a compensatory increase in plasma renin activity and angiotensin I and II concentrations, while plasma aldosterone levels decrease.[2][3][6]

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Azilsartan

| Parameter | Value | Reference |

| Bioavailability | ~60% | [3][24] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [3][5][24] |

| Volume of Distribution (Vd) | ~16 L | [3][4] |

| Plasma Protein Binding | >99% (mainly to serum albumin) | [3][4] |

| Metabolism | Primarily by CYP2C9 to two inactive metabolites (M-I and M-II). | [1][3][4][24] |

| Elimination Half-life (t½) | ~11 hours | [1][4][24] |

| Excretion | Approximately 55% in feces and 42% in urine (15% as unchanged azilsartan). | [1][4][24] |

Azilsartan medoxomil is rapidly and completely hydrolyzed to azilsartan during absorption, and the prodrug is not detectable in plasma.[3][24][25] The absorption of azilsartan is not significantly affected by food.[5][24] Steady-state plasma concentrations are achieved within five days of once-daily dosing, with no accumulation observed.[3][4][25]

Experimental Protocol for Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of azilsartan following oral administration of azilsartan medoxomil in a relevant animal model (e.g., spontaneously hypertensive rats).[26][27]

Methodology:

-

Animal Model:

-

Drug Administration:

-

Administer a single oral dose of azilsartan medoxomil to the animals.

-

-

Blood Sampling:

-

Collect serial blood samples from the animals at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

-

Plasma Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Quantify the concentration of azilsartan in the plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[27]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of azilsartan versus time.

-

Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate pharmacokinetic modeling software.

-

Conclusion

Azilsartan medoxomil is a highly effective and well-characterized antihypertensive agent. Its chemical structure is optimized for oral absorption as a prodrug, which is then rapidly converted to the active moiety, azilsartan. The potent and selective blockade of the AT₁ receptor by azilsartan leads to a sustained reduction in blood pressure. This technical guide has provided a comprehensive overview of its chemical and pharmacological properties, supported by detailed experimental methodologies, to serve as a valuable resource for research and development professionals in the pharmaceutical sciences.

References

- 1. Azilsartan - Wikipedia [en.wikipedia.org]

- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. efda.gov.et [efda.gov.et]

- 5. tandfonline.com [tandfonline.com]

- 6. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KEGG DRUG: Azilsartan medoxomil [genome.jp]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melting Point Test - CD Formulation [formulationbio.com]

- 13. westlab.com [westlab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 21. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Azilsartan medoxomil

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Azilsartan (B1666440) Medoxomil

Introduction

Azilsartan medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension in adults.[1][2][3] It functions as a prodrug, which is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[1][4][5] Azilsartan exhibits high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, leading to effective blood pressure reduction.[1][4][6] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of azilsartan medoxomil, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of azilsartan medoxomil is characterized by its conversion to the active metabolite azilsartan, which is responsible for the therapeutic effect. The parent drug, azilsartan medoxomil, is not detectable in plasma following oral administration.[1][7][8]

Absorption

Following oral administration, azilsartan medoxomil is hydrolyzed by esterases in the gastrointestinal tract and during absorption into its active form, azilsartan.[1][4][9] The absolute bioavailability of azilsartan is estimated to be approximately 60%.[1][4][7][10] Peak plasma concentrations (Cmax) of azilsartan are typically reached within 1.5 to 3 hours.[1][4][7][11] The bioavailability of azilsartan is not affected by food intake.[4][8] Steady-state concentrations are achieved within five days of once-daily dosing, with no accumulation in plasma upon repeated administration.[1][7][8]

Distribution

Azilsartan has an apparent volume of distribution of approximately 16 liters.[1][4][7][8] It is highly bound to human plasma proteins (>99%), primarily serum albumin.[1][4][8] This protein binding remains constant at plasma concentrations well above those achieved with recommended therapeutic doses.[1][8] In animal studies, minimal amounts of azilsartan have been shown to cross the blood-brain barrier, but it does cross the placental barrier in pregnant rats.[1][4]

Metabolism

Azilsartan is metabolized into two primary, pharmacologically inactive metabolites.[1][4][8] The major enzyme responsible for its metabolism is Cytochrome P450 2C9 (CYP2C9), which forms the major metabolite, M-II, through O-dealkylation.[1][4][7][8] A minor metabolite, M-I, is formed via decarboxylation, mediated by CYP2C8 and CYP2B6.[1][7] The systemic exposure to M-II is approximately 50% of azilsartan's exposure, while exposure to M-I is less than 1%.[1][7][8]

Excretion

Following oral administration of radiolabeled azilsartan medoxomil, approximately 55% of the radioactivity is recovered in the feces and 42% in the urine.[1][7][8] About 15% of the dose excreted in the urine is in the form of unchanged azilsartan.[1][7][8] The elimination half-life of azilsartan is approximately 11 hours.[1][4][8][11] The renal clearance of azilsartan is approximately 2.3 mL/min.[1][4][8]

Pharmacokinetic Data Summary

| Parameter | Value | Reference |

| Prodrug | Azilsartan Medoxomil | [1][4][5][10][11] |

| Active Moiety | Azilsartan (TAK-536) | [1][10] |

| Absolute Bioavailability | ~60% | [1][4][7][10] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][4][7][11] |

| Food Effect on Bioavailability | None | [4][8] |

| Volume of Distribution (Vd) | ~16 L | [1][4][7][8] |

| Plasma Protein Binding | >99% (mainly serum albumin) | [1][4][8] |

| Metabolizing Enzyme (Major) | CYP2C9 | [1][4][7][8] |

| Primary Metabolites | M-I and M-II (inactive) | [1][4][7][8] |

| Elimination Half-life (t½) | ~11 hours | [1][4][8][11] |

| Route of Excretion | Feces (~55%), Urine (~42%) | [1][7][8] |

| Renal Clearance | ~2.3 mL/min | [1][4][8] |

Pharmacodynamics

The pharmacodynamic effects of azilsartan medoxomil are mediated by its active metabolite, azilsartan.[1][7]

Mechanism of Action

Azilsartan is a selective antagonist of the angiotensin II type-1 (AT1) receptor.[1][4] It has a greater than 10,000-fold affinity for the AT1 receptor compared to the AT2 receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits its primary physiological effects, which include vasoconstriction and the synthesis and release of aldosterone (B195564).[1][4][6][12] This blockade of the renin-angiotensin-aldosterone system (RAAS) results in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[1][6] Azilsartan appears to dissociate from the AT1 receptor more slowly than other ARBs, which may contribute to its longer duration of action.[1]

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

Blockade of the AT1 receptor by azilsartan interrupts the negative feedback loop of angiotensin II on renin secretion. This leads to an increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II.[1][4][7] However, these increased levels of angiotensin II do not overcome the antihypertensive effect of azilsartan.[1] Concurrently, plasma aldosterone concentrations decrease.[1][4][7]

Dose-Response Relationship and Efficacy

The antihypertensive effects of azilsartan medoxomil are dose-related.[1][4][7] In healthy subjects, a single 32 mg dose of azilsartan inhibited the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak concentration and by about 60% at 24 hours.[1][4][7] Clinical trials have demonstrated that azilsartan medoxomil at doses of 40 mg and 80 mg daily provides significant reductions in systolic and diastolic blood pressure compared to placebo.[13][14] Furthermore, studies have shown that azilsartan medoxomil 80 mg is more effective at lowering systolic blood pressure than the highest approved doses of other ARBs, including olmesartan (B1677269) 40 mg and valsartan (B143634) 320 mg, as well as the ACE inhibitor ramipril (B1678797) 10 mg.[4][14][15][16]

Pharmacodynamic Data Summary

| Parameter | Finding | Reference |

| Mechanism of Action | Selective Angiotensin II Type 1 (AT1) Receptor Blocker | [1][4] |

| Effect on Angiotensin II Pressor Effect (32 mg dose) | ~90% inhibition at peak, ~60% at 24 hours | [1][4][7] |

| Effect on Plasma Renin Activity | Increased | [1][4][7] |

| Effect on Plasma Angiotensin II | Increased | [1][4][7] |

| Effect on Plasma Aldosterone | Decreased | [1][4][7] |

| Comparative Efficacy (SBP Reduction) | 80 mg dose superior to valsartan 320 mg, olmesartan 40 mg, and ramipril 10 mg | [14][15][16] |

| Therapeutic Doses | 40 mg to 80 mg once daily | [10][11] |

Experimental Protocols

Bioequivalence Study Protocol

A typical clinical trial to assess the bioequivalence of a generic azilsartan medoxomil tablet against a reference product follows a standardized protocol.

-

Study Design: The study is generally a single-center, open-label, randomized, four-period, two-sequence, fully replicate, crossover bioequivalence study.[17] This design allows each subject to serve as their own control, minimizing variability. Both fasting and fed state studies are often recommended.[18]

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.[17][18] Subjects undergo a screening process that includes a medical history, physical examination, and clinical laboratory tests to ensure they are healthy.[19]

-

Dosing and Administration: A single oral dose of the test and reference products (e.g., 80 mg azilsartan medoxomil) is administered in each of the four study periods under fasting conditions.[17]

-

Blood Sampling: Blood samples are collected at specified time points before and after drug administration to characterize the plasma concentration-time profile. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points up to 72 hours.[17]

-

Analyte Measurement: The concentration of the active moiety, azilsartan, in plasma is measured.[18]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, AUC0-t (Area Under the Curve from time 0 to the last measurable concentration), and AUC0-∞ (Area Under the Curve extrapolated to infinity) are calculated.

-

Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00% to establish bioequivalence.[17]

Analytical Method for Azilsartan Quantitation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative determination of azilsartan in biological matrices like plasma and urine.[20][21]

-

Sample Preparation: Plasma or urine samples are prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from endogenous components.[21][22] An internal standard (e.g., a deuterated version of azilsartan) is added before extraction to correct for variability.[23]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[21][22][24]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, using multiple-reaction monitoring (MRM) for detection. This involves monitoring a specific precursor-to-product ion transition for both azilsartan and the internal standard, providing high selectivity and sensitivity.[21]

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of azilsartan. The concentration of azilsartan in the unknown samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve. The typical assay range for azilsartan in plasma is 1–2500 ng/mL.[21]

Visualizations

Signaling Pathway: Mechanism of Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 7. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 13. Azilsartan in Patients With Mild to Moderate Hypertension Using Clinic and Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 15. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in understanding the renin-angiotensin-aldosterone system (RAAS) in blood pressure control and recent pivotal trials of RAAS blockade in heart failure and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. trial.medpath.com [trial.medpath.com]

- 20. Bioequivalence Study of Azilsartan in Healthy Chinese Subjects [ouci.dntb.gov.ua]

- 21. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ijper.org [ijper.org]

In-vitro studies of Azilsartan medoxomil's binding affinity

An In-Depth Technical Guide to the In-Vitro Binding Affinity of Azilsartan (B1666440)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies characterizing the binding affinity of Azilsartan, the active metabolite of the prodrug Azilsartan medoxomil, to the angiotensin II type 1 (AT1) receptor. Azilsartan is a potent angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2][3] Its efficacy is rooted in its unique and high-affinity interaction with the AT1 receptor, which distinguishes it from other molecules in its class.[4][5]

Azilsartan medoxomil is rapidly and completely hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[6][7][8] Consequently, in-vitro binding studies focus on azilsartan to characterize its pharmacological activity. These studies consistently demonstrate that azilsartan exhibits a tight and persistent binding to the AT1 receptor, contributing to its potent and long-lasting antihypertensive effects.[9][10]

Quantitative Analysis of Binding Affinity

Radioligand binding assays are the cornerstone for quantifying the affinity of a ligand for its receptor. In the case of azilsartan, these assays measure its ability to displace a radiolabeled ligand from the human AT1 receptor. The key metrics derived from these studies are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

A distinguishing feature of azilsartan is its persistent receptor blockade, which is demonstrated in washout experiments. Even after the removal of the free compound, azilsartan remains bound to the receptor, maintaining its inhibitory effect.[1][10] This is in stark contrast to many other ARBs, whose binding is more readily reversible.[10]

Table 1: Comparative In-Vitro Binding Affinity (IC50) at the Human AT1 Receptor

| Compound | Standard IC50 (nM) | IC50 Post-Washout (nM) |

| Azilsartan | 2.6 [10] | 7.4 [1][10] |

| Olmesartan | 6.7[10] | 242.5[10] |

| Telmisartan | 5.1[10] | 191.6[10] |

| Valsartan | 44.9[10] | >10,000[10] |

| Irbesartan | 15.8[10] | >10,000[10] |

Note: Another study reported an IC50 of 0.62 nM for Azilsartan medoxomil's active form.[6]

Table 2: Comparative In-Vitro Functional Antagonism (IC50) - Angiotensin II-Induced IP1 Accumulation

| Compound | Standard IC50 (nM) | IC50 Post-Washout (nM) |

| Azilsartan | 9.2 [10] | 81.3 [10] |

| Olmesartan | 12.2[10] | 908.5[10] |

| Valsartan | 59.8[10] | 22,664.4[10] |

The data clearly illustrates azilsartan's slow dissociation rate from the AT1 receptor compared to other ARBs. The minimal shift in its IC50 value after washout highlights its durable binding, a property often described as insurmountable antagonism.[2] Furthermore, studies using constitutively active mutant AT1 receptors have defined azilsartan as an inverse agonist.[2][10] This inverse agonism is attributed to its unique 5-oxo-1,2,4-oxadiazole moiety, which is believed to form a stronger hydrogen bond with the Gln257 residue in the AT1 receptor compared to the tetrazole ring found in other ARBs like candesartan (B1668252).[2]

Experimental Protocols

The following sections detail the typical methodologies employed in in-vitro studies to determine the binding affinity and functional antagonism of azilsartan.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 value of azilsartan.

-

Receptor Source: Membranes prepared from cells recombinantly expressing the human angiotensin II type 1 (AT1) receptor. For example, human AT1 receptor-coated microplates containing 4.4 to 6.2 fmol of receptors per well.[6]

-

Radioligand: ¹²⁵I-Sar¹-Ile⁸-Angiotensin II, a well-characterized AT1 receptor antagonist, is used at a final concentration near its Kd value (e.g., 0.6 nM).[6]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, at a pH of 7.4.[6][11] A small amount of a detergent like CHAPS (0.005%) may be included.[6]

-

Procedure:

-

Varying concentrations of unlabeled azilsartan (or other competing ARBs) are added to the wells containing the receptor preparation.

-

The plates are incubated at room temperature for a pre-equilibration period (e.g., 90 minutes).[6]

-

The radioligand (¹²⁵I-Sar¹-Ile⁸-AII) is then added to all wells.

-

The reaction is incubated for an extended period (e.g., 5 hours) at room temperature to reach binding equilibrium.[6]

-

Washout Step (for persistent binding assessment): For washout experiments, after the initial incubation with the competing drug, the wells are washed multiple times with assay buffer to remove any unbound compound before the addition of the radioligand.[10]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[2] This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Detection: The radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) 1-Phosphate (IP1) Accumulation

This assay measures the functional consequence of AT1 receptor blockade. Angiotensin II binding to the AT1 receptor normally activates the Gq protein, leading to the production of inositol phosphates. Azilsartan's ability to block this response is quantified.

-

Cell Line: A suitable cell line (e.g., CHO or HEK293) transfected to express the human AT1 receptor.

-

Procedure:

-

Cells are plated and allowed to adhere.

-

The cells are then incubated with varying concentrations of azilsartan.

-

Angiotensin II is added to stimulate the AT1 receptor.

-

The reaction is allowed to proceed, and then the cells are lysed.

-

The accumulated level of inositol 1-phosphate (IP1), a stable downstream metabolite in the pathway, is measured using a commercially available assay kit (e.g., HTRF).

-

-

Data Analysis: The concentration of azilsartan that inhibits 50% of the angiotensin II-stimulated IP1 production is determined as the functional IC50 value.[10]

Visualizations: Pathways and Workflows

AT1 Receptor Signaling and Azilsartan's Mechanism of Action

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and highlights the point of intervention for Azilsartan. By blocking the AT1 receptor, Azilsartan prevents the physiological actions of Angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.

Caption: AT1 Receptor signaling pathway and Azilsartan's site of action.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the sequential steps involved in a typical in-vitro radioligand binding assay to determine competitive binding affinity.

Caption: Generalized workflow for a competitive radioligand binding assay.

References

- 1. Azilsartan Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azilsartan medoxomil in the treatment of hypertension: the definitive angiotensin receptor blocker? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Role of Azilsartan Medoxomil as a Potent Angiotensin II Receptor Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil, a potent, orally administered angiotensin II receptor blocker (ARB), has demonstrated significant efficacy in the management of hypertension. As the eighth ARB to enter the clinical market, its distinct pharmacological profile, characterized by high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, warrants a detailed examination. This technical guide provides an in-depth analysis of azilsartan medoxomil's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Hypertension is a primary risk factor for cardiovascular and cerebrovascular diseases. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, with angiotensin II being the principal pressor agent.[1][2] Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[2][3] Azilsartan then selectively and insurmountably antagonizes the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This guide delves into the core attributes of azilsartan as an AT1 receptor blocker, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: High-Affinity and Persistent AT1 Receptor Blockade

Azilsartan's therapeutic efficacy stems from its strong and sustained blockade of the AT1 receptor. It exhibits a greater than 10,000-fold selectivity for the AT1 receptor over the AT2 receptor.[2] Notably, azilsartan demonstrates a slower dissociation from the AT1 receptor compared to other ARBs, which contributes to its prolonged duration of action.[2][4]

Quantitative Analysis of Receptor Binding

The binding affinity of azilsartan to the AT1 receptor has been quantified through various in vitro studies, consistently demonstrating its high potency.

Table 1: Comparative In Vitro Potency of Angiotensin II Receptor Blockers

| Compound | IC50 (nM) for Human AT1 Receptor | Dissociation Half-Life (t½) in minutes |

|---|---|---|

| Azilsartan | 0.62 | ~135 |

| Olmesartan | 0.89 | ~72 |

| Telmisartan | 1.2 | ~48 |

| Valsartan | 2.4 | ~10 |

| Irbesartan | 3.1 | N/A |

| Losartan | 16 | N/A |

Data compiled from in vitro studies comparing the binding affinity and dissociation rates of various ARBs to the human AT1 receptor.

Signaling Pathway Modulation

By blocking the AT1 receptor, azilsartan effectively inhibits the downstream signaling cascades initiated by angiotensin II. This includes the canonical Gαq protein signaling pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), subsequent Ca2+ mobilization, and activation of protein kinase C (PKC) and other kinases like ERK1/2.[5][6]

Clinical Efficacy: Superior Blood Pressure Reduction

Numerous clinical trials have demonstrated the potent antihypertensive effects of azilsartan medoxomil. Head-to-head comparisons have often shown superior blood pressure reduction compared to other ARBs.[7][8]

Table 2: Comparative Efficacy of Azilsartan Medoxomil in Lowering Blood Pressure

| Study | Treatment Arms | Mean Change in 24-hour Systolic BP (mmHg) | Mean Change in Clinic Systolic BP (mmHg) |

|---|---|---|---|

| White et al.[8] | Azilsartan medoxomil 80 mg | -14.3 | -21.2 |

| Olmesartan medoxomil 40 mg | -11.7 | -18.7 | |

| Valsartan 320 mg | -10.0 | -16.5 | |

| Bakris et al.[7] | Azilsartan medoxomil 80 mg | -14.1 | -21.2 |

| Olmesartan medoxomil 40 mg | -12.9 | -19.0 | |

| Sica et al. | Azilsartan medoxomil 40 mg | -20.6 | -12.1 |

| Ramipril 10 mg | -12.2 | -7.6 |

Data from randomized, double-blind, controlled clinical trials in patients with essential hypertension.

A meta-analysis of randomized controlled trials further supports the superior blood pressure-lowering effects of azilsartan therapy compared to control therapies.[9] Pooled analysis showed significant reductions in both clinic and 24-hour mean systolic and diastolic blood pressure.[9]

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the pharmacological properties of ARBs like azilsartan.

Radioligand Binding Assay for AT1 Receptor

This assay is fundamental for determining the binding affinity (IC50, Ki) of a compound for the AT1 receptor.

Objective: To quantify the affinity of a test compound (e.g., azilsartan) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human AT1 receptor or tissue homogenates rich in AT1 receptors (e.g., rat liver).[10][11]

-

Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

-

Test Compound: Azilsartan at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).[12]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.005% CHAPS, pH 7.4.[13]

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum harvester.[14]

-

Scintillation Counter.

Procedure:

-

Plate Preparation: Add the receptor membrane preparation to each well of a 96-well plate.

-

Compound Addition: Add the test compound at a range of concentrations or the non-specific binding control to the respective wells.

-

Radioligand Addition: Add the radioligand to all wells.

-

Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[13][14]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

In Vivo Blood Pressure Measurement in Rodent Models

Telemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[8][16]

Objective: To evaluate the in vivo antihypertensive efficacy and duration of action of an ARB.

Animal Model: Spontaneously hypertensive rats (SHR) or other suitable rodent models of hypertension.

Materials:

-

Telemetry System: Implantable telemetry transmitter, receiver, and data acquisition software.[17][18]

-

Surgical Instruments.

-

Anesthesia.

-

Test Compound: Azilsartan medoxomil formulated for oral administration.

Procedure:

-

Transmitter Implantation: Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta or carotid artery of the anesthetized animal.[16][17] The body of the transmitter is placed in the peritoneal cavity or a subcutaneous pocket.[16][17]

-

Recovery: Allow the animal to recover from surgery for at least one week to ensure stabilization of hemodynamic parameters.[16]

-

Baseline Recording: Record baseline blood pressure and heart rate continuously for a defined period (e.g., 24-48 hours).

-

Drug Administration: Administer the test compound (azilsartan medoxomil) or vehicle control orally.

-

Post-Dose Recording: Continue to record blood pressure and heart rate continuously to assess the magnitude and duration of the antihypertensive effect.

-

Data Analysis: Analyze the telemetry data to determine the change in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline over time.

Conclusion

Azilsartan medoxomil distinguishes itself within the ARB class through its potent and sustained antagonism of the AT1 receptor. This is substantiated by its low nanomolar IC50 value and slow receptor dissociation rate. These molecular properties translate into superior clinical efficacy in blood pressure reduction when compared to other widely prescribed ARBs. The experimental protocols detailed herein provide a framework for the rigorous evaluation of novel ARB candidates. For researchers and drug development professionals, a thorough understanding of azilsartan's pharmacological profile offers valuable insights into the structure-activity relationships that govern efficacy and duration of action in this critical therapeutic class.

References

- 1. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 7. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 8. ahajournals.org [ahajournals.org]

- 9. scispace.com [scispace.com]

- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Azilsartan Medoxomil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB), is a prodrug developed for the treatment of hypertension. Its therapeutic efficacy is dependent on its in vivo conversion to the active moiety, azilsartan. Understanding the metabolic fate of azilsartan medoxomil is crucial for a comprehensive assessment of its clinical pharmacology, including its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a detailed overview of the metabolic pathway of azilsartan medoxomil in vivo, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Following oral administration, azilsartan medoxomil undergoes a series of transformations and distribution processes throughout the body.

Absorption and Conversion to Azilsartan

Azilsartan medoxomil is rapidly absorbed from the gastrointestinal tract.[1][2] It is a prodrug that is not detectable in plasma after oral administration because it is quickly and completely hydrolyzed to its active metabolite, azilsartan (TAK-536).[1] This hydrolysis is facilitated by esterases, with carboxymethylenebutenolidase playing a significant role in the intestine and liver. The absolute bioavailability of azilsartan is estimated to be approximately 60%.[2][3] Peak plasma concentrations (Cmax) of azilsartan are typically reached within 1.5 to 3 hours after oral administration.[2][3] Food does not have a clinically significant effect on the bioavailability of azilsartan.

Distribution

Azilsartan is highly bound to human plasma proteins (>99%), primarily to serum albumin.[4] This protein binding is constant at plasma concentrations well above the therapeutic range. The volume of distribution of azilsartan is approximately 16 liters.[3] Studies in rats have shown minimal crossing of the blood-brain barrier.[4] Azilsartan can cross the placental barrier in pregnant rats and is distributed to the fetus.[4]

Metabolism of Azilsartan

Once formed, azilsartan is metabolized in the liver to two primary, pharmacologically inactive metabolites: M-I and M-II.[2][5]

-

Metabolite M-II (Major Metabolite): This is the major metabolite in plasma and is formed through O-dealkylation of azilsartan.[2][5] This metabolic reaction is primarily mediated by the cytochrome P450 enzyme CYP2C9 .[2][5] The systemic exposure to M-II is approximately 50% of that of azilsartan.[3][6]

-

Metabolite M-I (Minor Metabolite): This is a minor metabolite formed via decarboxylation of azilsartan.[2][5] This pathway is mediated to a lesser extent by CYP2C8 and CYP2B6 .[4][7] The systemic exposure to M-I is less than 1% of that of azilsartan.[3][6]

Excretion

Following oral administration of 14C-labeled azilsartan medoxomil, approximately 55% of the radioactivity is recovered in the feces and about 42% in the urine.[3][8] Of the radioactivity recovered in the urine, approximately 15% is excreted as unchanged azilsartan.[3][8] The elimination half-life of azilsartan is approximately 11 hours.[3][5] The renal clearance of azilsartan is approximately 2.3 mL/min.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for azilsartan and its metabolites.

Table 1: Pharmacokinetic Parameters of Azilsartan in Healthy Adults

| Parameter | Value | Reference(s) |

| Tmax (h) | 1.5 - 3.0 | [2][3] |

| Cmax (ng/mL) | Varies with dose | [9] |

| AUC (ng·h/mL) | Varies with dose | [9] |

| Elimination Half-life (t½) (h) | ~11 | [3][5] |

| Absolute Bioavailability (%) | ~60 | [2][3] |

| Volume of Distribution (L) | ~16 | [3] |

| Renal Clearance (mL/min) | ~2.3 | [4] |

| Plasma Protein Binding (%) | >99 | [4] |

Table 2: Pharmacokinetic Parameters of Azilsartan Metabolites in Pediatric Patients (Aged 9-14 years, 5 mg and 10 mg doses)

| Parameter | Metabolite M-I | Metabolite M-II | Reference(s) |

| Tmax (h) | 3.0 - 6.0 | 5.9 - 8.0 | [10] |

| Cmax (ng/mL) | 141.3 - 191.3 | 179.3 - 227.7 | [10] |

| AUC₀₋₂₄ (ng·h/mL) | 1420.5 - 1592.7 | 1986.5 - 3526.0 | [10] |

| Elimination Half-life (t½) (h) | 5.4 - 5.9 | ~5.5 (in one patient) | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of azilsartan medoxomil's metabolism.

In Vivo Human Mass Balance (ADME) Study

Objective: To determine the absorption, metabolism, and excretion of azilsartan medoxomil in healthy human subjects.

Protocol:

-

Subject Selection: A small cohort of healthy adult male volunteers (typically 6-8 subjects) are enrolled after providing informed consent. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.[11][12]

-

Dosing: Each subject receives a single oral dose of 14C-labeled azilsartan medoxomil. The dose typically contains a therapeutic amount of the non-radiolabeled drug and a tracer amount of the 14C-labeled drug (e.g., 100 μCi).[13] The radiolabel is strategically placed on a metabolically stable part of the molecule.

-

Sample Collection: Blood, plasma, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 10 days or until radioactivity in excreta falls below a certain threshold).[14]

-

Radioactivity Measurement: The total radioactivity in all collected samples (whole blood, plasma, urine, and homogenized feces) is determined using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[15]

-

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed to separate and identify the parent drug and its metabolites. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with radiochemical detection and tandem mass spectrometry (LC-MS/MS).[11][14]

-

Data Analysis: The pharmacokinetic parameters of the total radioactivity, parent drug, and major metabolites are calculated. The routes and rates of excretion are determined, and a mass balance is calculated to account for the total administered dose.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and the specific cytochrome P450 enzymes involved in the metabolism of azilsartan.

Protocol:

-

Incubation Mixture: Azilsartan is incubated with pooled human liver microsomes in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). The incubation mixture also contains a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system to support the activity of CYP enzymes.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is stopped at various time points by adding a quenching solvent such as acetonitrile (B52724) or methanol.

-

Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to identify and quantify the disappearance of the parent drug (azilsartan) and the formation of its metabolites (M-I and M-II).

-

Enzyme Phenotyping: To identify the specific CYP enzymes responsible for the formation of M-I and M-II, several approaches can be used:

-

Recombinant CYP Enzymes: Azilsartan is incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP2C9, CYP2C8, CYP2B6) to determine which enzymes can form the metabolites.

-

Selective Chemical Inhibitors: Azilsartan is co-incubated with human liver microsomes and specific chemical inhibitors of different CYP enzymes. A reduction in the formation of a metabolite in the presence of a specific inhibitor suggests the involvement of that enzyme.

-

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of azilsartan and its metabolites (M-I and M-II) in human plasma.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma samples are prepared using solid-phase extraction (SPE) or protein precipitation to remove proteins and other interfering substances. An internal standard (a structurally similar compound) is added to each sample to ensure accuracy and precision.[4][11]

-

Chromatographic Separation: The extracted samples are injected into an HPLC system. The analytes (azilsartan, M-I, M-II, and the internal standard) are separated on a reverse-phase C18 column using a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[10][16]

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, providing high selectivity and sensitivity for quantification.

-

Quantification: A calibration curve is constructed by analyzing a series of standard samples with known concentrations of the analytes. The concentrations of the analytes in the unknown samples are then determined by comparing their peak area ratios to the internal standard with the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic Pathway of Azilsartan Medoxomil in Vivo.

Caption: Workflow for a Human ADME Study.

Conclusion

The in vivo metabolism of azilsartan medoxomil is a rapid and efficient process that leads to the formation of the active drug, azilsartan. The subsequent metabolism of azilsartan is well-characterized, with CYP2C9 being the primary enzyme responsible for its conversion to the inactive metabolite M-II. The pharmacokinetic profile demonstrates that azilsartan has a half-life suitable for once-daily dosing. The detailed understanding of its metabolic pathway, as outlined in this guide, is essential for drug development professionals in optimizing its clinical use and evaluating its potential for drug-drug interactions.

References

- 1. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. qps.com [qps.com]

- 7. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. allucent.com [allucent.com]

- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qps.com [qps.com]

- 15. qps.com [qps.com]

- 16. clinmedjournals.org [clinmedjournals.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Azilsartan medoxomil in bulk drug and pharmaceutical dosage forms. The method is sensitive, specific, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

Azilsartan medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension.[1] Chemically, it is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-({[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl})-1H-benzimidazole-7-carboxylate.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Azilsartan medoxomil. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Azilsartan medoxomil is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile (B52724) and Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.0 ± 0.5 with orthophosphoric acid) in a 40:60 v/v ratio[2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 248 nm[2][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[2] |

Method Validation Summary

The described HPLC method has been rigorously validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 10 - 60 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[1][3] |

| Accuracy (% Recovery) | 99.50% - 101.20%[3] |

| Precision (% RSD) | < 2.0%[1][3] |

| Limit of Detection (LOD) | 0.01 µg/mL to 0.56 µg/mL[1][3] |

| Limit of Quantitation (LOQ) | 0.04 µg/mL to 1.70 µg/mL[1][3] |

| Retention Time | Approximately 3.8 min[2] |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

-

Prepare a potassium dihydrogen phosphate buffer by dissolving an appropriate amount in HPLC grade water.

-

Adjust the pH of the buffer to 4.0 ± 0.5 using orthophosphoric acid.[2]

-

Mix the buffer with acetonitrile in a 60:40 (v/v) ratio.[2]

-

Degas the mobile phase by sonication or vacuum filtration before use.[2]

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 100 mg of Azilsartan medoxomil working standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

Standard Working Solution Preparation (10-60 µg/mL):

-

Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations within the linearity range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL).[2]

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 40 mg of Azilsartan medoxomil and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.[3]

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the validated linearity range.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of Azilsartan medoxomil in the sample by comparing its peak area with that of the standard.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions as per ICH guidelines.[1]

Acid Degradation:

-

Treat the drug solution with 0.1 N HCl at 60°C for 30 minutes.[4]

Alkali Degradation:

-

Treat the drug solution with 0.1 N NaOH at 60°C for 30 minutes.[4]

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide.

Thermal Degradation:

-

Expose the solid drug to heat at 105°C for 3 hours.[4]

Photolytic Degradation:

-

Expose the drug solution to sunlight for 3 hours.[4]

The results of forced degradation studies indicate that the method can effectively separate the main peak of Azilsartan medoxomil from the peaks of its degradation products, demonstrating the method's specificity and stability-indicating capability.

Visualizations

Caption: Experimental workflow for HPLC analysis of Azilsartan medoxomil.

Caption: Forced degradation pathways of Azilsartan medoxomil.

References

Synthesis of Azilsartan Medoxomil: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document provides a detailed protocol for the laboratory-scale synthesis of Azilsartan medoxomil, primarily focusing on a common synthetic route commencing from methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). The protocol outlines the formation of the key amidoxime (B1450833) intermediate, its subsequent cyclization to the oxadiazole ring system of Azilsartan, and the final esterification to yield Azilsartan medoxomil.

The synthesis involves several key transformations:

-

Amidoxime Formation: The cyano group of the starting material is converted to an amidoxime using hydroxylamine (B1172632).

-

Oxadiazole Ring Formation: The amidoxime is cyclized to form the characteristic 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring of Azilsartan.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid (Azilsartan).

-

Esterification: The Azilsartan carboxylic acid is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) or its chlorinated precursor to produce the final prodrug, Azilsartan medoxomil.

This protocol provides detailed methodologies for each of these critical steps, along with tabulated quantitative data for yields and purity, to aid researchers in the successful synthesis of this important active pharmaceutical ingredient.

Experimental Workflow

Caption: A schematic overview of the synthetic pathway for Azilsartan Medoxomil.

Experimental Protocols

Step 1: Synthesis of Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate (Amidoxime Intermediate, AZP-1)

This procedure outlines the conversion of the nitrile group in the starting material to an amidoxime.

Materials:

-

Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

To a solution of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), add sodium bicarbonate.

-

Add methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate to the mixture.

-

Heat the reaction mixture to 85-90°C and stir for approximately 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mass to 15-20°C.[1]

-

Add water and stir the solution for 15-20 minutes at 15-20°C.[1]

-

Filter the resulting precipitate, wash with water, and dry to obtain the title compound.[1]

Step 2: Synthesis of Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (this compound, AZP-II)

This step involves the cyclization of the amidoxime intermediate to form the oxadiazole ring.

Materials:

-

Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate (AZP-1)

-

Ethyl chloroformate

-

Dioxane or a similar aprotic solvent

Procedure:

-

Dissolve the amidoxime intermediate (AZP-1) in a suitable solvent such as dioxane.

-

Add triethylamine to the solution.

-

Cool the mixture and add ethyl chloroformate dropwise.

-

Allow the reaction to proceed until completion, as monitored by TLC.

-

The resulting product, this compound (AZP-II), can be isolated by evaporating the solvent and purifying the residue.

-